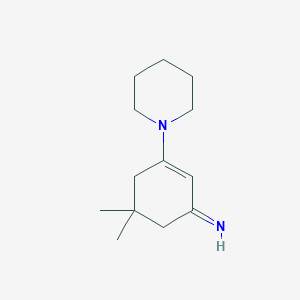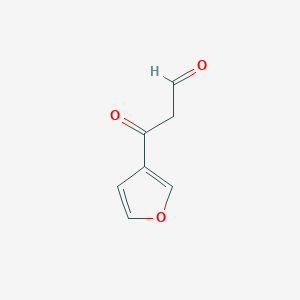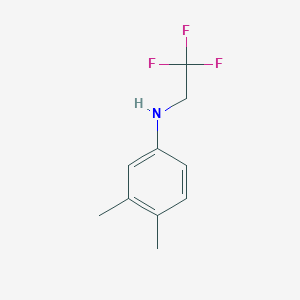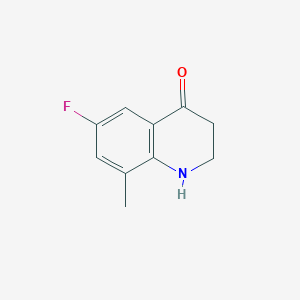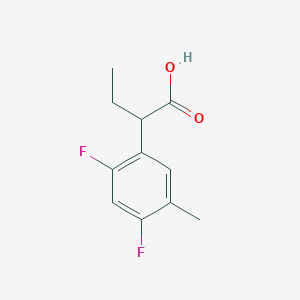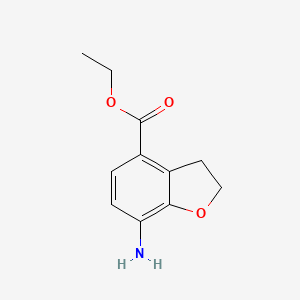
Ethyl 7-amino-2,3-dihydro-4-benzofurancarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl7-amino-2,3-dihydrobenzofuran-4-carboxylate typically involves the formation of the benzofuran ring followed by the introduction of the amino and carboxylate groups. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the formation of the benzofuran ring can be achieved through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran derivatives .
Industrial Production Methods
Industrial production methods for benzofuran derivatives, including Ethyl7-amino-2,3-dihydrobenzofuran-4-carboxylate, often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include catalytic processes and optimized reaction conditions to minimize side reactions and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl7-amino-2,3-dihydrobenzofuran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized benzofuran compounds .
Aplicaciones Científicas De Investigación
Ethyl7-amino-2,3-dihydrobenzofuran-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, make it a valuable tool for biological research.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including drug development.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, such as the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism of action of Ethyl7-amino-2,3-dihydrobenzofuran-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Ethyl7-amino-2,3-dihydrobenzofuran-4-carboxylate include other benzofuran derivatives, such as:
Benzofuran-2-one derivatives: Known for their antioxidant properties.
Psoralen and 8-methoxypsoralen: Used in the treatment of skin diseases like cancer and psoriasis.
Uniqueness
Ethyl7-amino-2,3-dihydrobenzofuran-4-carboxylate is unique due to its specific functional groups, which confer distinct biological activities and reactivity. Its combination of amino and carboxylate groups within the benzofuran framework makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
ethyl 7-amino-2,3-dihydro-1-benzofuran-4-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-2-14-11(13)8-3-4-9(12)10-7(8)5-6-15-10/h3-4H,2,5-6,12H2,1H3 |
Clave InChI |
TXMPSABQXNCJIN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2CCOC2=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


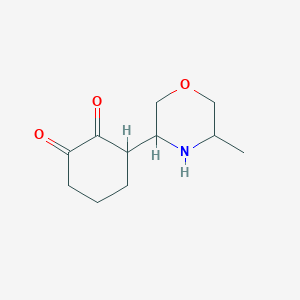
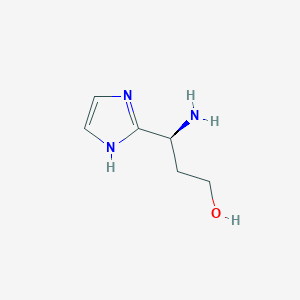
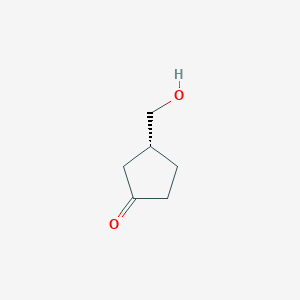
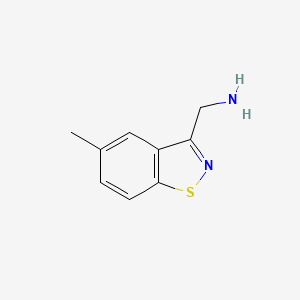
![4-bromo-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B13067887.png)
